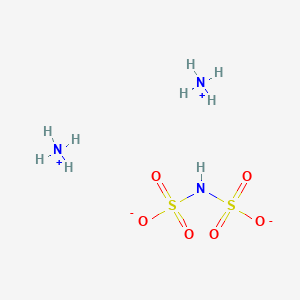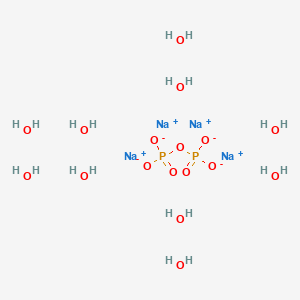
D-Lyxose
Overview
Description
D-Lyxose is a rare sugar that belongs to the family of hexoses. It is an epimer of D-glucose, which means that it has the same chemical formula as glucose but differs in the orientation of a single hydroxyl group. D-Lyxose is not present in nature in significant quantities, but it can be synthesized through various methods. In recent years, D-Lyxose has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Biotransformation and Enzymatic Production
D-Lyxose isomerase (D-LI) from various sources, such as bacteria and hyperthermophiles, has been studied for its potential in biotransformation and enzymatic production of functional sugars like D-mannose, which has numerous applications in the food, cosmetics, and pharmaceutical industries. This enzyme demonstrates high specificity and efficiency in catalyzing the isomerization of D-fructose to D-mannose and D-lyxose to D-xylulose, making it a key player in the production of these functional sugars (Yu et al., 2016); (Huang et al., 2018); (Patel et al., 2011).
Novel Isomerases and Their Applications
Recent research has focused on characterizing novel D-lyxose isomerases from various microorganisms, exploring their potential in the bioproduction of sugars like D-lyxose, D-mannose, and L-ribose. These studies highlight the enzyme's efficiency, stability, and specificity, which are crucial for industrial applications (Wu et al., 2020); (Hu et al., 2016); (Cho et al., 2006).
Biochemical and Structural Insights
Research has also delved into the biochemical and structural characteristics of D-lyxose isomerases, providing insights into their catalytic mechanisms and potential modifications to enhance their industrial applications. These studies offer a deeper understanding of how these enzymes function and how they can be optimized for specific uses (Zhang et al., 2019); (De Rose et al., 2021).
Conformational Behavior and Industrial Applications
Studies have also explored the conformational behavior of D-lyxose in different phases, which is vital for understanding its interactions in biological systems and its potential in therapeutic applications. Additionally, innovative methods for producing L-lyxose from other substrates using microbial and enzymatic reactions have been developed, showcasing the versatility of D-lyxose in industrial processes (Calabrese et al., 2019); (Bhuiyan et al., 1998).
Chiral Sugars in Prebiotic Synthesis
Research on the role of chiral sugars like D-lyxose in prebiotic amino acid synthesis has revealed their significance in enantioselective processes, highlighting the intricate relationship between sugars and the origins of life (Wagner et al., 2017).
Enzymatic Reactions and Growth Studies
Further studies have investigated the specificity of D-lyxose isomerases for different monosaccharides and their applications in enzymatic reactions, providing insights into the growth patterns of microorganisms in the presence of D-lyxose (Kwon et al., 2010); (Patel et al., 2017).
Catalytic Oxidation Studies
A study on the catalytic oxidation of D-lyxose using hexavalent chromium under specific conditions provides insights into potential chemical transformations of D-lyxose in industrial processes (Mukherjee & Saha, 2015).
properties
IUPAC Name |
(3S,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046540 | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Lyxose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20678 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-Lyxose | |
CAS RN |
1114-34-7 | |
| Record name | D-Lyxose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-(-)-Lyxose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-lyxose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)








